molecular formula C14H21NO6S B14728663 Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate CAS No. 6625-87-2

Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate

Cat. No.: B14728663
CAS No.: 6625-87-2
M. Wt: 331.39 g/mol
InChI Key: HYPJDZGNGGAKQG-UHFFFAOYSA-N
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Description

Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate is an organic compound with a complex structure that includes a sulfonyl group, a phenyl ring, and a bis(2-hydroxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate typically involves the reaction of methanol with a precursor compound such as 6-tert-Butyl-2,3-naphthalenedicarbonitrile . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bis(2-hydroxyethyl)amino group may facilitate binding to proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate is unique due to the presence of both the sulfonyl and bis(2-hydroxyethyl)amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

6625-87-2

Molecular Formula

C14H21NO6S

Molecular Weight

331.39 g/mol

IUPAC Name

methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate

InChI

InChI=1S/C14H21NO6S/c1-21-14(18)11-22(19,20)10-12-2-4-13(5-3-12)15(6-8-16)7-9-17/h2-5,16-17H,6-11H2,1H3

InChI Key

HYPJDZGNGGAKQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)N(CCO)CCO

Origin of Product

United States

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